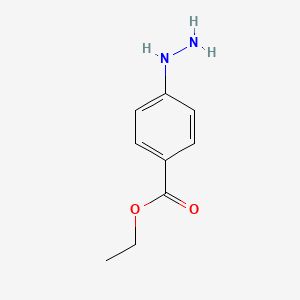

Ethyl 4-hydrazinylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-hydrazinylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-9(12)7-3-5-8(11-10)6-4-7/h3-6,11H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYYDHGMTXHCSKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355170 | |

| Record name | ethyl 4-hydrazinylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14685-90-6 | |

| Record name | ethyl 4-hydrazinylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14685-90-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 4-hydrazinylbenzoate chemical properties and structure

The following technical guide details the chemical properties, synthesis, and applications of Ethyl 4-hydrazinylbenzoate.

Chemical Identity, Synthetic Pathways, and Applications in Drug Discovery

Executive Summary

This compound (CAS 14685-90-6), also known as ethyl 4-hydrazinobenzoate, is a bifunctional aromatic intermediate critical to modern heterocyclic synthesis. Characterized by a para-substituted hydrazine moiety and an ethyl ester group, it serves as a "cornerstone" scaffold in the development of oncology therapeutics (specifically USP1 inhibitors) and advanced analytical reagents. This guide synthesizes its physicochemical profile, validated synthetic protocols, and reactivity patterns to support high-integrity research and development.

Chemical Identity & Structural Analysis[1]

The molecule features a 1,4-disubstituted benzene ring. The electron-withdrawing ester group at the C1 position stabilizes the aromatic system, while the electron-rich hydrazine group at C4 provides a nucleophilic handle for cyclization and condensation reactions.

Nomenclature & Identifiers

| Parameter | Details |

| IUPAC Name | This compound |

| Common Synonyms | Ethyl 4-hydrazinobenzoate; 4-Hydrazinobenzoic acid ethyl ester |

| CAS Number | 14685-90-6 (Free base); 40566-85-6 (Hydrochloride salt) |

| Molecular Formula | C |

| SMILES | CCOC(=O)C1=CC=C(NN)C=C1 |

Physicochemical Profile

| Property | Value/Description |

| Molecular Weight | 180.20 g/mol |

| Physical State | Solid (Crystalline powder) |

| Color | White to off-white (darkens to red/brown upon oxidation) |

| Melting Point | 115–118 °C [1, 2] |

| Solubility | Soluble in Ethanol, DMSO, DMF; Slightly soluble in Water |

| pKa (Predicted) | ~4.39 (Hydrazine group) |

Synthetic Routes & Causality

The synthesis of this compound is most reliably achieved through the reduction of the corresponding diazonium salt derived from Benzocaine (Ethyl 4-aminobenzoate). This route is preferred over direct nucleophilic aromatic substitution due to the electronic deactivation of the ester group, which disfavors direct hydrazine attack on the aromatic ring.

Validated Synthesis Protocol (Diazotization-Reduction)

Reaction Logic:

-

Diazotization: Converts the amino group of Benzocaine into a highly reactive diazonium electrophile using sodium nitrite in acid.

-

Reduction: The diazonium species is reduced in situ (typically using Stannous Chloride, SnCl

, or Sodium Sulfite) to the hydrazine.

Step-by-Step Methodology:

-

Starting Material: Dissolve 10.0 g of Ethyl 4-aminobenzoate (Benzocaine) in 50 mL of concentrated HCl. Cool the mixture to 0–5 °C in an ice bath.

-

Diazotization: Dropwise add a solution of NaNO

(1.1 eq) in water, maintaining temperature <5 °C. Stir for 30 minutes. Critical Control Point: Temperature must remain low to prevent decomposition of the diazonium salt to the phenol. -

Reduction: Add a solution of SnCl

·2H -

Isolation: The hydrochloride salt of the product often precipitates. Filter the solid.[1]

-

Neutralization (Optional): To obtain the free base, suspend the salt in water and neutralize with saturated NaHCO

or dilute NaOH until pH ~8. Extract with ethyl acetate, dry over Na

Synthesis Pathway Diagram

Figure 1: Synthetic pathway transforming Benzocaine to this compound via diazonium reduction.

Reactivity & Synthetic Utility[5][6]

This compound is a versatile nucleophile. Its reactivity is dominated by the hydrazine moiety, which acts as a dinucleophile in condensation reactions with carbonyls.

Heterocycle Formation (Pyrazoles & Indoles)

The primary utility of this compound in drug discovery is the formation of nitrogen-containing heterocycles.

-

Pyrazole Synthesis: Reaction with 1,3-diketones (e.g., acetylacetone or fluorinated analogs) yields 1-arylpyrazoles. This scaffold is prevalent in kinase inhibitors and USP1 inhibitors [3].

-

Fischer Indole Synthesis: Reaction with ketones under acidic conditions yields indole derivatives, a privileged structure in medicinal chemistry.

Analytical Derivatization

The compound acts as a lipophilic analog of 4-hydrazinobenzoic acid (HBA). It reacts with aldehydes and ketones to form stable hydrazones, allowing for the capture and analysis of carbonyl compounds via HPLC-UV or LC-MS.[2][3] The ethyl ester improves retention on reverse-phase columns compared to the free acid [4].

Reaction Workflow: Pyrazole Synthesis

Figure 2: Mechanism for the condensation of this compound with 1,3-diketones to form pyrazoles.

Safety & Handling (MSDS Summary)

Hazard Classification (GHS):

-

Signal Word: Warning

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Storage Protocols:

-

Store under inert atmosphere (Nitrogen or Argon).

-

Keep refrigerated (2–8 °C) to prevent oxidation (reddening).

-

Incompatible with strong oxidizing agents.

References

-

ChemicalBook. this compound Properties and CAS Data. Available at:

-

PubChem. this compound Compound Summary. National Library of Medicine. Available at:

-

Google Patents. Substituted pyrazolopyrimidines and substituted purines and their use as ubiquitin-specific-processing protease 1 (usp1) inhibitors. WO2020132269A1. Available at:

-

ResearchGate. 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis. (Contextual reference for HBA derivatives). Available at:

Sources

An In-depth Technical Guide to Ethyl 4-hydrazinylbenzoate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-hydrazinylbenzoate is a versatile bifunctional molecule that has garnered significant interest in the field of medicinal chemistry and drug development. Its unique structure, featuring a reactive hydrazine moiety and an ester group on an aromatic scaffold, makes it a valuable building block for the synthesis of a diverse array of heterocyclic compounds and complex organic molecules. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of this compound, with a particular focus on its burgeoning role in the development of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₂ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| Appearance | Dark Red to Very Dark Red Solid | [2] |

| Melting Point | 118 °C | [2] |

| Boiling Point (Predicted) | 329.9±25.0 °C | [2] |

| Density (Predicted) | 1.1±0.1 g/cm³ | [2] |

| Solubility | Slightly soluble in Chloroform and Methanol | [2] |

| pKa (Predicted) | 4.39±0.20 | [2] |

| CAS Number | 14685-90-6 | [1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with the esterification of a para-substituted benzoic acid, followed by the introduction of the hydrazine group. A common and efficient route starts from the readily available ethyl 4-aminobenzoate (benzocaine).

Experimental Protocol: A Two-Step Synthesis from Ethyl 4-aminobenzoate

This protocol outlines the conversion of ethyl 4-aminobenzoate to this compound via a diazonium salt intermediate.

Step 1: Diazotization of Ethyl 4-aminobenzoate

-

In a reaction vessel equipped with a stirrer and a cooling bath, dissolve ethyl 4-aminobenzoate in a solution of hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature is maintained below 5 °C to form the 4-(ethoxycarbonyl)benzenediazonium chloride.[3]

-

Continue stirring the resulting solution at this temperature for a short period to ensure the complete formation of the diazonium salt.

Step 2: Reduction of the Diazonium Salt

-

In a separate vessel, prepare a solution of a suitable reducing agent, such as stannous chloride in concentrated hydrochloric acid, and cool it in an ice bath.

-

Slowly add the freshly prepared diazonium salt solution to the reducing agent solution while maintaining the temperature below 10 °C.

-

After the addition is complete, continue to stir the mixture for a specified period to ensure complete reduction to the corresponding hydrazine.

-

The resulting product, this compound hydrochloride, can be isolated by filtration.

-

To obtain the free base, the hydrochloride salt is neutralized with a weak base, such as sodium bicarbonate, until the pH is between 7 and 8.[4]

-

The precipitated this compound is then collected by filtration, washed with cold water, and dried under vacuum.

Chemical Reactivity and Derivatization

The synthetic utility of this compound lies in the reactivity of its hydrazine group. The lone pair of electrons on the terminal nitrogen atom makes it a potent nucleophile, readily reacting with electrophiles.

A cornerstone reaction of hydrazines is their condensation with aldehydes and ketones to form stable hydrazone derivatives.[5] This reaction is often carried out under acidic conditions and is a fundamental transformation in the synthesis of a wide range of biologically active molecules. The resulting hydrazones can serve as versatile intermediates for the construction of various heterocyclic systems.

Applications in Drug Discovery and Development

This compound has emerged as a privileged scaffold in the design and synthesis of novel therapeutic agents, with its derivatives exhibiting a broad spectrum of biological activities.

Anticancer Activity

A significant body of research has focused on the development of hydrazone derivatives of this compound as potent anticancer agents.[6] These compounds have demonstrated cytotoxic effects against various cancer cell lines, including those of the breast, colon, and liver.

Mechanism of Action:

The anticancer mechanism of these hydrazone derivatives is often multifaceted. One of the key pathways implicated is the inhibition of the Ras/MAPK/eIF4E signaling cascade .[7] This pathway is frequently hyperactivated in many cancers and plays a crucial role in cell proliferation, survival, and differentiation. By targeting components of this pathway, these compounds can effectively halt uncontrolled cell growth.

Another important mechanism involves the induction of apoptosis , or programmed cell death. Hydrazone derivatives have been shown to trigger apoptotic pathways in cancer cells, leading to their selective elimination.[8]

Other Therapeutic Areas

Beyond oncology, derivatives of this compound have shown promise in other therapeutic areas:

-

Antimicrobial Activity: Certain hydrazone derivatives have exhibited potent activity against various bacterial and fungal strains, suggesting their potential as novel anti-infective agents.[9]

-

Antioxidant Properties: The hydrazine moiety can act as a radical scavenger, and several derivatives have demonstrated significant antioxidant activity in in vitro assays.[10]

-

Antidiabetic Potential: Some hydrazone-containing compounds have been investigated for their ability to inhibit enzymes involved in carbohydrate metabolism, indicating a potential role in the management of diabetes.[11]

Analytical Characterization

The structural elucidation and purity assessment of this compound and its derivatives are typically performed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the number and types of hydrogen atoms in the molecule. For a related compound, ethyl 4-methylbenzoate, characteristic signals include those for the aromatic protons, the ethyl group (a quartet and a triplet), and the methyl group.[12]

-

¹³C NMR: The carbon NMR spectrum reveals the different carbon environments within the molecule. For ethyl 4-methylbenzoate, distinct signals are observed for the carbonyl carbon, aromatic carbons, and the ethyl group carbons.[13]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For a similar structure, ethyl 4-aminobenzoate, characteristic absorption bands are observed for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), the C=O stretch of the ester (around 1700-1750 cm⁻¹), and C-H stretches of the aromatic ring (around 3000-3100 cm⁻¹).[14]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity. The mass spectrum of the parent compound, 4-hydrazinobenzoic acid, shows a molecular ion peak corresponding to its molecular weight.[15]

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Conclusion

This compound is a synthetically versatile and medicinally relevant molecule. Its straightforward synthesis and the reactivity of its hydrazine group make it an invaluable building block for the creation of diverse chemical libraries. The demonstrated anticancer, antimicrobial, and antioxidant activities of its derivatives underscore its significance in modern drug discovery and development. As research continues to uncover the full therapeutic potential of this scaffold, this compound is poised to remain a key player in the quest for novel and effective treatments for a range of human diseases.

References

- Google Patents. (n.d.). CN105481707A - Preparation method of ethyl-4-dimethylaminobenzoate intermediate benzocaine.

- Google Patents. (n.d.). CN102311356A - Synthetic method of ethyl p-aminobenzoate.

-

ResearchGate. (n.d.). Synthesis, crystal structure, and non-covalent interactions in ethyl 4-hydrazinobenzoate hydrochloride | Request PDF. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved from [Link]

-

Scribd. (n.d.). Ethyl 4 Aminobenzoate Ir Spectrum Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Hetrocyclic Compounds Derived from ethyl-4-aminobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydrazinobenzoic acid. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl 4-methylbenzoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic representation of the RAS-MAPK signaling pathway. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue : Advances in Hydrazone Compounds with Anticancer Activity. Retrieved from [Link]

-

MDPI. (2019). Synthesis of Hydrazone Derivatives of 4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid as Potent Growth Inhibitors of Antibiotic-resistant Staphylococcus aureus and Acinetobacter baumannii. Retrieved from [Link]

-

ACS Publications. (2023). Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones. ACS Omega. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). Signalling to eIF4E in cancer. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Ethylbenzoic acid. Retrieved from [Link]

-

Frontiers. (n.d.). A review of hydrazide-hydrazone metal complexes' antitumor potential. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-ethylbenzoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. Retrieved from [Link]

-

ResearchGate. (n.d.). Simplified diagram of the four distinct MAP kinase signaling pathways in human. RAS-RAF-MEK-ERK signalin. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrazide-hydrazone/hydrazone as enabling linkers in anti-cancer drug discovery: A comprehensive review | Request PDF. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis, characterization and anticancer activity of novel hydrazide-hydrazones derived from ethyl paraben. Retrieved from [Link]

-

YouTube. (2022, January 11). Ras-MAPK in cancer | The MAP Kinase (MAPK) signalling pathway. Retrieved from [Link]

Sources

- 1. This compound | C9H12N2O2 | CID 792992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-HYDRAZINO-BENZOIC ACID ETHYL ESTER | 14685-90-6 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN102311356A - Synthetic method of ethyl p-aminobenzoate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Signalling to eIF4E in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | A review of hydrazide-hydrazone metal complexes’ antitumor potential [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Ethyl 4-methylbenzoate(94-08-6) 1H NMR spectrum [chemicalbook.com]

- 13. rsc.org [rsc.org]

- 14. www.welcomehomevetsofnj.org - Ethyl 4 Aminobenzoate Ir Spectrum Analysis [welcomehomevetsofnj.org]

- 15. 4-Hydrazinobenzoic acid | C7H8N2O2 | CID 12089 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 4-Hydrazinylbenzoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Scaffold

Ethyl 4-hydrazinylbenzoate, a seemingly unassuming aromatic hydrazine, holds a significant position in the landscape of modern organic synthesis and medicinal chemistry. Its unique combination of a reactive hydrazine moiety and a modifiable ester group makes it a valuable building block for the construction of a diverse array of heterocyclic compounds and complex molecular architectures. This guide, intended for the discerning researcher and drug development professional, moves beyond a cursory overview to provide a comprehensive understanding of the physical, chemical, and practical aspects of this important reagent. By delving into the causality behind its reactivity and providing validated experimental insights, we aim to empower scientists to fully leverage the potential of this compound in their research endeavors.

Section 1: Core Physicochemical Properties

A thorough understanding of the fundamental properties of a reagent is paramount for its effective and safe utilization. This section outlines the key physical and chemical characteristics of this compound.

Structural and General Data

This compound is a para-substituted benzene derivative characterized by an ethyl ester and a hydrazinyl group.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 14685-90-6 | [1] |

| Molecular Formula | C₉H₁₂N₂O₂ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| Appearance | Dark Red to Very Dark Red Solid | [2] |

Physical Properties

The physical state and solubility of this compound dictate its handling, storage, and reaction conditions.

| Property | Value | Notes | Source |

| Melting Point | 118 °C | [2] | |

| Boiling Point | 329.9 ± 25.0 °C (Predicted) | Predicted value; experimental data not readily available. | [2] |

| Solubility | Slightly soluble in Chloroform and Methanol. | Further systematic solubility studies are recommended for specific applications. | [2] |

Section 2: Synthesis and Characterization

The reliable synthesis and unambiguous characterization of this compound are fundamental to its application in research and development.

Synthetic Pathway: From Amine to Hydrazine

The most common and efficient synthesis of this compound proceeds via a two-step sequence starting from the readily available ethyl 4-aminobenzoate. This process involves diazotization of the primary amine followed by reduction of the resulting diazonium salt.

Causality Behind the Method:

-

Diazotization: The reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures forms a diazonium salt. The low temperature is critical to prevent the diazonium salt from decomposing.

-

Reduction: The diazonium salt is then reduced to the corresponding hydrazine. Tin(II) chloride in concentrated hydrochloric acid is a classic and effective reducing agent for this transformation.

Detailed Experimental Protocol: A Self-Validating System

This protocol provides a robust method for the laboratory-scale synthesis of this compound.

Step 1: Diazotization of Ethyl 4-aminobenzoate

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve ethyl 4-aminobenzoate (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the stirred solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

-

After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Reduction to this compound

-

In a separate flask, prepare a solution of tin(II) chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid.

-

Cool this reducing solution to 0 °C in an ice bath.

-

Slowly add the cold diazonium salt solution from Step 1 to the stirred tin(II) chloride solution. A precipitate may form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

-

Collect the precipitated product by vacuum filtration and wash with cold water.

-

To isolate the free base, suspend the crude product in water and basify with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) until the pH is alkaline.

-

Extract the aqueous suspension with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Spectroscopic Characterization: A Comparative Approach

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum of the free base is expected to show signals for the ethyl group (a triplet and a quartet), aromatic protons, and protons of the NH and NH₂ groups. In the hydrochloride salt, the signals for the protons on the nitrogen atoms will be shifted downfield and may be broadened due to proton exchange and quadrupolar effects.[3]

-

¹³C NMR: The carbon signals of the aromatic ring in the free base will be influenced by the electron-donating nature of the hydrazinyl group. Upon protonation to form the hydrochloride salt, the electron-withdrawing nature of the hydrazinium group will cause a downfield shift of the aromatic carbon signals.[3]

2.3.2. Infrared (IR) Spectroscopy

The IR spectrum of the free base will exhibit characteristic N-H stretching vibrations for the primary amine of the hydrazinyl group in the region of 3200-3400 cm⁻¹. The C=O stretching of the ester will be observed around 1700-1720 cm⁻¹. In the hydrochloride salt, the N-H stretching bands will be shifted and broadened due to the formation of the ammonium salt.[3]

2.3.3. Mass Spectrometry (MS)

The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (180.20 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group and cleavage of the N-N bond.

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the reactivity of its hydrazinyl group, which can act as a binucleophile.

Formation of Hydrazones

The most characteristic reaction of aryl hydrazines is their condensation with aldehydes and ketones to form hydrazones. This reaction is typically acid-catalyzed.

This powerful reaction allows for the construction of the indole nucleus, a privileged scaffold in medicinal chemistry.

Synthesis of Pyrazoles

The reaction of this compound with 1,3-dicarbonyl compounds provides a straightforward route to pyrazole derivatives. [4]The hydrazine acts as a dinucleophile, condensing with the two carbonyl groups to form the five-membered heterocyclic ring.

Section 4: Applications in Drug Discovery and Development

While direct applications of this compound as a therapeutic agent are not established, its role as a key building block in the synthesis of biologically active molecules is significant.

Precursor to Anticancer Agents

Derivatives of 4-hydrazinobenzoic acid have been investigated for their potential as anticancer agents. [5]this compound serves as a convenient starting material for the synthesis of these and other related compounds, allowing for the exploration of structure-activity relationships. For instance, various hydrazide-hydrazones derived from related parabens have shown cytotoxic activity against cancer cell lines. [6]

Scaffolds for Neurodegenerative Disease Research

The potential, though not yet substantiated, for derivatives of this compound in the context of Alzheimer's disease is an area of interest. [2]Hydrazone derivatives, in general, have been explored as inhibitors of enzymes relevant to the pathology of Alzheimer's disease, such as cholinesterases. [7]

Section 5: Safety, Handling, and Quality Control

Hazard Identification and Safe Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation. [1] GHS Hazard Statements: [1]* H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautions for Safe Handling:

-

Use only in a well-ventilated area.

-

Wear protective gloves, clothing, eye protection, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Storage

Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C. [2]

Quality Control and Analytical Methods

The purity of this compound can be assessed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a suitable technique for determining the purity of this compound. The related compound, 4-hydrazinobenzoic acid, has been analyzed using a C18 column with a suitable mobile phase, and a similar method could be adapted. [8]* Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for purity assessment and identification of volatile impurities. Derivatization may be necessary to improve the chromatographic properties of the analyte.

-

NMR Spectroscopy: ¹H NMR spectroscopy can be used to assess the purity of the compound by integrating the signals of the analyte against those of a known internal standard.

Conclusion: A Versatile Tool for Innovation

This compound is more than just a chemical intermediate; it is a versatile tool that opens doors to a vast chemical space. Its predictable reactivity, coupled with the biological significance of the heterocyclic scaffolds it can generate, ensures its continued relevance in the fields of organic synthesis and drug discovery. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with a focus on the underlying scientific principles. It is our hope that this in-depth resource will serve as a valuable companion for researchers and scientists as they continue to innovate and push the boundaries of chemical and biomedical science.

References

-

(Accessed February 7, 2026).

-

PubChem. Ethylparaben | C9H10O3 | CID 8434. [Link] (Accessed February 7, 2026).

-

PubChem. This compound | C9H12N2O2 | CID 792992. [Link] (Accessed February 7, 2026).

-

Ibraheem, H. H. et al. Synthesis and Characterization of Hetrocyclic Compounds Derived from ethyl-4-aminobenzoate. ResearchGate. [Link] (2018).

-

Abuelizz, H. A. et al. Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. ResearchGate. [Link] (2021).

-

Tiwari, P., Sathe, P. & Devadiga, N. Low Level Determination of Genotoxic Impurity in Deferasirox Formulation. SciRP.org. [Link] (2013).

-

Synthesis, crystal structure, and non-covalent interactions in ethyl 4-hydrazinobenzoate hydrochloride | Request PDF. ResearchGate. [Link] (Accessed February 7, 2026).

-

ethyl 4-aminobenzoate. Organic Syntheses Procedure. [Link] (Accessed February 7, 2026).

-

Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)meth-yl]benzoate. PubMed. [Link] (2014).

-

Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile. PubMed. [Link] (2020).

-

Synthesis and biological evaluation of novel hydrazone derivatives for the treatment of Alzheimer's disease. PMC. [Link] (2021).

- Process for the preparation of pyrazole and its derivatives.

-

Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. Der Pharma Chemica. [Link] (Accessed February 7, 2026).

-

New Multifunctional Agents for Potential Alzheimer's Disease Treatment Based on Tacrine Conjugates with 2-Arylhydrazinylidene-1,3-Diketones. PMC. [Link] (2022).

-

Fischer Indole Synthesis. Organic Chemistry Portal. [Link] (Accessed February 7, 2026).

-

Therapeutics of Alzheimer's Disease: Recent Developments. MDPI. [Link] (2022).

-

Synthesis, characterization and anticancer activity of novel hydrazide-hydrazones derived from ethyl paraben | Semantic Scholar. [Link] (2022).

-

Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC. [Link] (2021).

-

Pyrazole synthesis. Organic Chemistry Portal. [Link] (Accessed February 7, 2026).

-

Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. SciRP.org. [Link] (2015).

-

Novel Sulfonylhydrazones With Sulfonate Ester Framework: Promising Dual Inhibitors of AChE and hCAs. PMC. [Link] (2023).

-

4‐Formyl‐Pyrazole‐3‐Carboxylate: A Useful Aldo‐X Bifunctional Precursor for the Syntheses of Pyrazole‐fused/Substituted Frameworks. ResearchGate. [Link] (2017).

-

Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. MDPI. [Link] (2023).

-

Fischer Indole Synthesis. ResearchGate. [Link] (2016).

-

Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile | Request PDF. ResearchGate. [Link] (2020).

-

Synthesis, Characterization and Spectrophotometric Studies of New Hydrazone Derived from Ethyl benzoate | Journal of Global Pharma Technology. [Link] (Accessed February 7, 2026).

-

PubChem. Ethyl benzoate | C9H10O2 | CID 7165. [Link] (Accessed February 7, 2026).

-

Fischer Indole Synthesis. [Link] (Accessed February 7, 2026).

-

Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations. Quest Journals. [Link] (Accessed February 7, 2026).

-

ETHYL p-AMINOBENZOATE. Organic Syntheses Procedure. [Link] (Accessed February 7, 2026).

-

HPLC Methods for analysis of Ethylparaben. HELIX Chromatography. [Link] (Accessed February 7, 2026).

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. [Link] (Accessed February 7, 2026).

-

-

The Royal Society of Chemistry. [Link] (Accessed February 7, 2026).

-

Sources

- 1. This compound | C9H12N2O2 | CID 792992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-HYDRAZINO-BENZOIC ACID ETHYL ESTER | 14685-90-6 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazole synthesis [organic-chemistry.org]

- 5. Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Synthesis and biological evaluation of novel hydrazone derivatives for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Low Level Determination of Genotoxic Impurity in Deferasirox Formulation [scirp.org]

An In-depth Technical Guide to Ethyl 4-hydrazinylbenzoate (CAS 14685-90-6): Properties and Applications in the Synthesis of Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Core Synthetic Building Block

Ethyl 4-hydrazinylbenzoate (CAS 14685-90-6), a seemingly unassuming organic molecule, serves as a pivotal cornerstone in the field of medicinal chemistry and drug discovery. While not typically an active pharmaceutical ingredient itself, its true value lies in its role as a highly versatile synthetic intermediate. The presence of a reactive hydrazine group appended to a benzoate scaffold provides a facile entry point for the construction of a diverse array of more complex molecules, particularly those containing the hydrazone linkage (-NH-N=CH-). This guide offers a comprehensive overview of the physicochemical properties of this compound and delves into its primary application in the synthesis of hydrazone derivatives with significant therapeutic potential, including anticancer, antimicrobial, and neuroprotective agents.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of a starting material is fundamental to its effective use in synthesis. This compound is a solid compound under standard conditions, and its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 14685-90-6 | [1] |

| Molecular Formula | C₉H₁₂N₂O₂ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | Information not consistently available | |

| Boiling Point | Information not available | |

| Solubility | Soluble in ethanol | [2] |

| Synonyms | Ethyl p-hydrazinobenzoate, 4-Hydrazinobenzoic acid ethyl ester | [1] |

The Gateway to Bioactivity: Synthesis of Hydrazone Derivatives

The primary utility of this compound in drug discovery lies in its straightforward conversion to a multitude of hydrazone derivatives. The hydrazine moiety readily undergoes condensation reactions with a wide variety of aldehydes and ketones, yielding the corresponding hydrazones. This synthetic accessibility allows for the systematic exploration of structure-activity relationships (SAR) by varying the aldehydic or ketonic component.

A general synthetic protocol for the preparation of hydrazone derivatives from this compound is as follows:

Experimental Protocol: General Synthesis of Hydrazone Derivatives

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol.

-

Addition of Carbonyl Compound: To this solution, add an equimolar amount of the desired aldehyde or ketone.

-

Catalysis (Optional but Recommended): Add a few drops of a catalytic amount of acid (e.g., glacial acetic acid) to the reaction mixture to facilitate the condensation.

-

Reaction: The reaction mixture is typically heated under reflux for a period ranging from a few hours to overnight. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated hydrazone product is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the final, pure hydrazone derivative.[3][4]

Diagram: Synthesis of Hydrazone Derivatives

Caption: General reaction scheme for the synthesis of hydrazone derivatives.

Applications in Drug Discovery and Development

The hydrazone scaffold derived from this compound has proven to be a "privileged structure" in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.

Anticancer Agents

Numerous studies have demonstrated the potent anticancer activity of hydrazone derivatives. These compounds have been shown to be effective against a range of cancer cell lines, including:

-

Hepatocellular Carcinoma (HepG2) [4]

-

Colon Cancer (HCT-116)

-

Lung Cancer (A549)

-

Cervical Cancer (HeLa)

Mechanism of Action: Induction of Apoptosis

A primary mechanism through which these hydrazone derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Mechanistic studies have revealed that these compounds can trigger the intrinsic apoptotic pathway. This is often characterized by:

-

Changes in Mitochondrial Membrane Potential: A key initiating event in the intrinsic pathway.

-

Modulation of Bcl-2 Family Proteins: An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.

-

Activation of Caspases: The executioners of apoptosis. Specifically, the activation of initiator caspase-9 and effector caspase-3 has been observed.[5][6]

One study also identified the inhibition of the eIF4E/eIF4G protein-protein interaction as a specific molecular target for a series of hydrazinyl thiazole derivatives, highlighting the diverse mechanisms through which these scaffolds can act.

Diagram: Anticancer Mechanism of Action

Caption: Intrinsic apoptotic pathway induced by hydrazone derivatives.

Antimicrobial Agents

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Hydrazone derivatives have shown promise in this area, with activity against both Gram-positive and Gram-negative bacteria.[7] Of particular note is their efficacy against challenging pathogens such as Staphylococcus aureus (including MRSA) and Acinetobacter baumannii.[7][8]

Mechanism of Action: Potential Inhibition of DNA Gyrase

While the exact mechanisms can vary, one proposed target for some antimicrobial hydrazones is DNA gyrase , a type II topoisomerase essential for bacterial DNA replication. By inhibiting this enzyme, these compounds can effectively halt bacterial proliferation. Further kinetic studies are often required to fully elucidate the mode of inhibition.[9]

Neuroprotective Agents for Alzheimer's Disease

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine contributes to cognitive decline. Therefore, inhibitors of the enzymes that break down acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are a mainstay of symptomatic treatment.[10][11][12]

Hydrazone derivatives have been extensively investigated as cholinesterase inhibitors.[10][13] Studies have shown that these compounds can act as dual inhibitors of both AChE and BuChE, with some exhibiting a "mixed-type" inhibition pattern.[10][14] The inhibitory potency, often expressed as the half-maximal inhibitory concentration (IC50), can be fine-tuned through modifications to the hydrazone structure, allowing for the development of compounds with desired selectivity and efficacy.[10][13]

Conclusion

This compound (CAS 14685-90-6) is a key molecular scaffold that provides a robust and efficient platform for the synthesis of a wide range of hydrazone derivatives. The synthetic tractability of this starting material, coupled with the diverse and potent biological activities of its derivatives, makes it an invaluable tool for researchers and professionals in drug discovery and development. The demonstrated anticancer, antimicrobial, and neuroprotective potential of these hydrazones underscores the continued importance of this compound as a foundational element in the quest for new therapeutic agents. Further exploration of the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly lead to the development of novel and effective drug candidates.

References

-

Kos, J., et al. (2021). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules, 26(4), 989. Available at: [Link]

-

Kos, J., et al. (2021). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. PubMed, 33671049. Available at: [Link]

-

Biernasiuk, A., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Pharmaceuticals, 16(12), 1731. Available at: [Link]

-

Han, M. İ., et al. (2020). Synthesis, characterization and anticancer activity of novel hydrazide-hydrazones derived from ethyl paraben. Journal of Research in Pharmacy, 24(3), 341-349. Available at: [Link]

-

Şenkardeş, S., et al. (2022). Synthesis and anticancer activity of novel hydrazone linkage-based aryl sulfonate derivatives as apoptosis inducers. Molecular Diversity, 26, 1-16. Available at: [Link]

-

Gümüş, M., et al. (2022). Synthesis and molecular modelling of thiadizole based hydrazone derivatives as acetylcholinesterase and butyrylcholinesterase inhibitory activities. Journal of Biomolecular Structure and Dynamics, 41(1), 1-15. Available at: [Link]

-

Malík, I., et al. (2020). Novel Iodinated Hydrazide-hydrazones and their Analogues as Acetyl- and Butyrylcholinesterase Inhibitors. Current Medicinal Chemistry, 27(1), 1-15. Available at: [Link]

-

Al-Ostath, A., et al. (2023). Hydrazone-sulfonate hybrids as potential cholinesterase inhibitors: design, synthesis and molecular modeling simulation. Future Medicinal Chemistry, 15(23), 1-17. Available at: [Link]

-

Kumar, A., et al. (2014). Hydrazones: Synthesis, biological activity and their spectral characterization. Journal of Chemical and Pharmaceutical Research, 6(1), 138-143. Available at: [Link]

-

Şenkardeş, S., et al. (2022). Synthesis and anticancer activity of novel hydrazone linkage-based aryl sulfonate derivatives as apoptosis inducers. ResearchGate. Available at: [Link]

-

Al-Hourani, B. J., et al. (2019). Synthesis of Hydrazone Derivatives of 4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid as Potent Growth Inhibitors of Antibiotic-resistant Staphylococcus aureus and Acinetobacter baumannii. Molecules, 24(11), 2051. Available at: [Link]

-

Han, M. İ., et al. (2020). Synthesis, characterization and anticancer activity of novel hydrazide-hydrazones derived from ethyl paraben. ResearchGate. Available at: [Link]

-

Han, M. İ., et al. (2020). Synthesis, characterization and anticancer activity of novel hydrazide-hydrazones derived from ethyl paraben. Semantic Scholar. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Khamaysa, O. M. A., et al. (2022). Hydrazone analogs as DNA gyrase inhibitors and antioxidant agents: Structure-activity relationship and pharmacophore modeling. Results in Chemistry, 4, 100348. Available at: [Link]

-

Khamaysa, O. M. A., et al. (2022). Hydrazone analogs as DNA gyrase inhibitors and antioxidant agents: Structure-activity relationship and pharmacophore modeling. Open Ukrainian Citation Index (OUCI). Available at: [Link]

Sources

- 1. This compound | C9H12N2O2 | CID 792992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Hydrazone Derivatives of 4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid as Potent Growth Inhibitors of Antibiotic-resistant Staphylococcus aureus and Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ias.ac.in [ias.ac.in]

- 10. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and molecular modelling of thiadizole based hydrazone derivatives as acetylcholinesterase and butyrylcholinesterase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel Iodinated Hydrazide-hydrazones and their Analogues as Acetyl- and Butyrylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hydrazone-sulfonate hybrids as potential cholinesterase inhibitors: design, synthesis and molecular modeling simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Ethyl 4-hydrazinylbenzoate hydrochloride vs free base

Technical Guide: Ethyl 4-hydrazinylbenzoate (Hydrochloride vs. Free Base)

Executive Summary This technical guide provides a comparative analysis of this compound in its hydrochloride salt and free base forms. For drug development professionals, the distinction is critical: the hydrochloride salt (HCl) is the preferred moiety for supply chain stability and storage, acting as a "masked" nucleophile. The free base is the reactive species required for nucleophilic condensation (e.g., Fischer Indole Synthesis) but is chemically unstable, prone to rapid oxidation and diazenyl formation. This guide details the physicochemical trade-offs, mechanistic pathways, and specific protocols for "just-in-time" free-basing to maximize yield and minimize genotoxic impurity (GTI) formation.

Part 1: Physicochemical Characterization

The fundamental trade-off between these two forms is stability vs. reactivity . The protonation of the hydrazine moiety in the HCl salt protects the nitrogen lone pair from oxidative degradation but renders it non-nucleophilic until neutralized.

Comparative Data Matrix

| Feature | This compound Hydrochloride | This compound (Free Base) |

| CAS Registry | 40566-85-6 (Salt form) | 14685-90-6 |

| Molecular Formula | C | C |

| Molecular Weight | 216.66 g/mol | 180.21 g/mol |

| Physical State | White to off-white crystalline solid | Pale yellow solid (fresh) to dark red/brown (oxidized) |

| Melting Point | >200°C (Decomposes) | 118°C |

| Solubility | Water (Moderate), DMSO (High), Methanol (Moderate) | DCM (High), EtOAc (High), Water (Low) |

| Stability | High: Stable at RT for years if desiccated. | Low: Oxidizes to azo/azoxy species upon air exposure. |

| Primary Utility | Long-term storage, GMP starting material. | In situ intermediate for heterocycle synthesis. |

Key Insight: Commercial suppliers almost exclusively provide the HCl salt. Researchers attempting to store the free base will observe a color shift from yellow to dark brown within days, indicating the formation of diazenyl impurities which can poison subsequent catalytic cycles.

Part 2: Synthetic Utility & Mechanistic Insight

The primary application of this compound is as a precursor in the Fischer Indole Synthesis , a powerful cascade reaction for constructing the indole core found in therapeutics like indomethacin analogs or tryptophan derivatives.

The "Just-in-Time" Activation Strategy

While the reaction requires the free hydrazine to condense with a ketone, using the isolated free base is risky due to impurities. The optimal protocol involves in situ neutralization or direct use of the HCl salt in a buffering solvent (e.g., acetic acid), which acts as both the neutralizing medium and the acid catalyst for the rearrangement.

Mechanism: Fischer Indole Transformation

The pathway involves the condensation of the hydrazine with a ketone, followed by a [3,3]-sigmatropic rearrangement.[1][2]

Figure 1: Mechanistic pathway of the Fischer Indole Synthesis using this compound. The [3,3]-sigmatropic rearrangement is the irreversible, rate-determining step.

Part 3: Experimental Protocols

Protocol A: "Just-in-Time" Free Basing (Recommended)

Use this protocol if your subsequent reaction is base-catalyzed or sensitive to excess acid.

-

Suspension: Suspend 10.0 g (46.1 mmol) of this compound HCl in 100 mL of Dichloromethane (DCM).

-

Neutralization: Add 100 mL of saturated aqueous NaHCO

(or 10% Na -

Extraction: Stir vigorously for 15 minutes until the solid dissolves and the organic layer turns pale yellow.

-

Separation: Separate the organic layer.[3] Extract the aqueous layer once more with 50 mL DCM.

-

Drying: Dry combined organics over anhydrous Na

SO -

Usage: Filter the solution directly into your reaction vessel. Do not concentrate to dryness unless absolutely necessary, as the concentrated oil will oxidize rapidly.

Protocol B: Fischer Indole Synthesis (Direct Salt Usage)

Use this protocol for standard indole synthesis. The HCl salt serves as the acid catalyst source.

Reagents:

-

This compound HCl (1.0 eq)

-

Cyclohexanone (1.1 eq)

-

Solvent: Glacial Acetic Acid (10V) or Ethanol with H

SO

Steps:

-

Charge: To a round-bottom flask equipped with a reflux condenser, add this compound HCl (2.16 g, 10 mmol) and Glacial Acetic Acid (20 mL).

-

Addition: Add Cyclohexanone (1.14 mL, 11 mmol) in one portion.

-

Reaction: Heat the mixture to reflux (118°C) for 2–4 hours.

-

Checkpoint: Monitor by TLC/HPLC. The hydrazine (polar) will disappear, and a less polar fluorescent spot (Indole) will appear.

-

-

Workup: Cool to room temperature. Pour the mixture into ice water (100 mL).

-

Isolation: The product (Ethyl 1,2,3,4-tetrahydrocarbazole-6-carboxylate) often precipitates as a solid. Filter and wash with water. If no precipitate forms, extract with Ethyl Acetate.

Part 4: Handling, Stability & Safety (GTI Management)

1. Genotoxic Impurity (GTI) Control: Hydrazines are well-established structural alerts for genotoxicity (mutagenicity).

-

Control Strategy: Treat this compound as a mutagen. All weighing should occur in a flow hood.

-

Decontamination: Spills should be neutralized immediately with dilute bleach (sodium hypochlorite), which oxidizes the hydrazine to innocuous nitrogen gas and water.

2. Storage of the Free Base: If you must isolate the free base:

-

Atmosphere: Store under Argon or Nitrogen.[4]

-

Temperature: -20°C is mandatory.

-

Visual Indicator: If the solid turns from pale yellow to pink/brown, significant oxidation to the azo-derivative has occurred. Purification (recrystallization from EtOH) is required before use.

References

-

ChemicalBook. (2023). This compound hydrochloride Properties and CAS 40566-85-6. Retrieved from

-

PubChem. (2025).[5] this compound | C9H12N2O2.[4][5][6][7] National Library of Medicine. Retrieved from

- Robinson, B. (1982). The Fischer Indole Synthesis. John Wiley & Sons. (Classic mechanistic reference).

-

Sigma-Aldrich. (2025).[8] Safety Data Sheet: 4-Hydrazinobenzoic acid. Retrieved from [8]

- Müller, T. J. J. (2016). Three- and Four-Component Syntheses of 3-Arylmethylindoles. Synthesis, 48, 974-986.

Sources

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. mdpi.com [mdpi.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 4-HYDRAZINO-BENZOIC ACID ETHYL ESTER | 14685-90-6 [chemicalbook.com]

- 5. This compound | C9H12N2O2 | CID 792992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-HYDRAZINO-BENZOIC ACID ETHYL ESTER | 14685-90-6 [chemicalbook.com]

- 7. Ethyl 4-hydrazinobenzoate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 8. 4-肼基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

Technical Guide: Functional Group Utility in Ethyl 4-Hydrazinylbenzoate

[1][2][3]

Executive Summary

Ethyl 4-hydrazinylbenzoate (CAS: 14685-90-6; HCl Salt: 24900-83-8) is a bifunctional aryl hydrazine intermediate critical to the synthesis of fused N-heterocycles.[1][2] It serves as a "privileged structure" in medicinal chemistry, primarily for generating indole and indazole cores found in kinase inhibitors and anti-inflammatory agents.[1][2]

This guide dissects the molecule’s dual-reactivity profile: the nucleophilic hydrazine warhead (for heterocyclization) and the electrophilic ester modulator (for solubility and late-stage diversification).[1][2]

Part 1: Molecular Architecture & Electronic Properties[1][2][3]

The molecule functions as a "Push-Pull" system.[1][2] The reactivity is dictated by the electronic communication between the electron-rich hydrazine and the electron-poor ester across the aromatic linker.[1]

Electronic Analysis

-

The Nucleophile (Hydrazine): The terminal amino group (

) is the primary nucleophile.[1][2] However, its basicity is attenuated compared to phenylhydrazine.[1][2] -

The Deactivator (Ester): The ethyl ester at the para-position is an Electron Withdrawing Group (EWG).[1][2] Through resonance, it pulls electron density from the benzene ring, slightly delocalizing the lone pair on the hydrazine.[2]

Solubility & Handling

Part 2: Primary Functional Group – The Hydrazine Warhead ( )[1][3]

The hydrazine moiety is the site of heterocycle formation.[1][2] It follows two primary divergent pathways depending on the electrophilic partner.

Pathway A: Fischer Indole Synthesis (Ketone Partners)

Reaction with enolizable ketones yields indoles.[1][2] This is the standard route for synthesizing tetrahydrocarbazoles.[1][2]

-

Mechanism: Condensation

Hydrazone -

Critical Insight: The para-EWG (ester) accelerates the sigmatropic rearrangement step relative to electron-rich hydrazines, often resulting in cleaner reaction profiles.[2]

Pathway B: Pyrazole Synthesis (1,3-Dicarbonyl Partners)

Reaction with

-

Regioselectivity: Controlled by the steric bulk of the dicarbonyl partner and solvent polarity.[1]

Visualization of Reactivity Pathways

The following diagram maps the logical flow from the precursor to final drug scaffolds.

Caption: Divergent synthesis pathways. Red arrows indicate critical ring-closing steps.

Part 3: Secondary Functional Group – The Ethyl Ester ( )[1][3]

The ester serves as a "masked" carboxylic acid, modulating lipophilicity (LogP) during synthesis and offering a handle for late-stage modification.[1][2]

| Property | Role in Drug Design | Reactivity Concern |

| Lipophilicity | Increases LogP, allowing the molecule to cross cell membranes (Prodrug potential).[2] | Must avoid strong aqueous bases early in synthesis to prevent premature hydrolysis.[1][2] |

| Sterics | Remote from the hydrazine; does not sterically hinder the cyclization.[1][2] | Minimal. |

| Derivatization | Can be hydrolyzed to acid ( | Susceptible to reduction by |

Part 4: Experimental Protocol (Self-Validating)

Protocol: Synthesis of Ethyl 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate

Rationale: This protocol demonstrates the Fischer Indole Synthesis, the most common application of this starting material.[2] The formation of the heavy precipitate serves as a visual validation of reaction progress.[1]

Reagents:

Workflow:

-

Hydrazone Formation (In Situ):

-

Cyclization (The Fischer Step):

-

Work-up & Purification:

-

Cool reaction to Room Temperature.[1][2] Pour into ice-cold water (100 mL).

-

Visual Check: A thick off-white precipitate must form immediately.[1][2]

-

Filter the solid and wash with cold water (3x) to remove acetic acid.[1][2]

-

Recrystallization: Dissolve crude solid in minimum boiling Ethanol.[1][2] Cool slowly.

-

Safety Note: This reaction releases Ammonia (

Part 5: References

Ethyl 4-Hydrazinylbenzoate: A Technical Guide to Heterocyclic Scaffold Synthesis

Executive Summary

Ethyl 4-hydrazinylbenzoate (CAS: 14685-90-6) acts as a bifunctional molecular scaffold, combining a nucleophilic hydrazine moiety with an electrophilic ester handle. While often overshadowed by its parent acid (4-hydrazinobenzoic acid), the ethyl ester variant offers superior solubility in organic solvents (EtOH, DCM, Toluene), making it the preferred starting material for lipophilic heterocyclic library generation.

This guide outlines the primary research vectors for this compound, specifically its utility in constructing pyrazole and indole pharmacophores—structures ubiquitous in kinase inhibitors (e.g., VEGFR targets) and NSAIDs.

Chemical Profile & Reactivity

Compound: this compound CAS: 14685-90-6 Molecular Formula: C9H12N2O2 Molecular Weight: 180.20 g/mol [1]

The Bifunctional Advantage

The molecule possesses two distinct reactive centers that allow for sequential functionalization:

-

Hydrazine (-NH-NH2): A hard nucleophile susceptible to condensation with carbonyls. It drives the formation of nitrogenous heterocycles.

-

Ethyl Ester (-COOEt): A masked carboxylic acid. It remains stable during hydrazine cyclization but can be hydrolyzed (LiOH/THF) or transesterified later to attach solubilizing groups or bioconjugation linkers.

Safety & Handling (GHS Standards)

-

Hazards: H302 (Harmful if swallowed), H315 (Skin Irritation), H319 (Eye Irritation).[1]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Hydrazines are prone to oxidation, turning dark brown upon air exposure.

-

PPE: Nitrile gloves, safety goggles, and a functional fume hood are mandatory due to potential genotoxicity associated with hydrazine derivatives.

Research Vector A: Pyrazole Synthesis (Kinase Inhibitor Scaffolds)

Pyrazoles are "privileged structures" in medicinal chemistry. The reaction of this compound with 1,3-dicarbonyls yields 1-arylpyrazoles, a core motif in drugs like Celecoxib or various tyrosine kinase inhibitors.

Mechanistic Insight

The reaction proceeds via a Knorr Pyrazole Synthesis mechanism. The terminal hydrazine nitrogen attacks the most reactive carbonyl of the 1,3-diketone, forming a hydrazone intermediate which then undergoes intramolecular cyclization and dehydration.

Experimental Protocol: Synthesis of Ethyl 1-(4-(ethoxycarbonyl)phenyl)-5-methyl-1H-pyrazole-3-carboxylate

Objective: Condensation with ethyl acetoacetate.

-

Preparation: In a 100 mL round-bottom flask, dissolve This compound (1.80 g, 10 mmol) in Absolute Ethanol (20 mL).

-

Addition: Add Ethyl Acetoacetate (1.30 g, 10 mmol) dropwise.

-

Catalysis: Add 3-4 drops of Glacial Acetic Acid (catalytic).

-

Reaction: Reflux at 80°C for 3-4 hours. Monitor via TLC (Hexane:EtOAc 7:3). The hydrazine starting material spot (low Rf) should disappear.

-

Workup:

-

Cool to room temperature.[2]

-

If precipitate forms, filter and wash with cold ethanol.

-

If no precipitate, remove solvent in vacuo. Redissolve residue in EtOAc, wash with NaHCO3 (sat.) to remove acid catalyst, then Brine.

-

-

Purification: Recrystallize from Ethanol/Water or purify via silica column chromatography.

Data Summary: Expected Shifts

| Nucleus | Signal (ppm) | Assignment |

| 1H NMR | 2.35 (s, 3H) | Pyrazole-CH3 |

| 1H NMR | 6.60 (s, 1H) | Pyrazole-H4 |

| 1H NMR | 8.10 (d, 2H) | Benzoate Ar-H (Ortho to ester) |

| 1H NMR | 7.55 (d, 2H) | Benzoate Ar-H (Meta to ester) |

Pathway Visualization

Caption: Knorr Pyrazole synthesis pathway converting the hydrazine precursor into a stable heteroaromatic scaffold.

Research Vector B: Indole Synthesis (CNS & Anti-Inflammatory Targets)

The Fischer Indole Synthesis remains the gold standard for converting aryl hydrazines into indoles. Using this compound allows for the creation of C5-carboxylated indoles, which are precursors to serotonin analogs and indomethacin derivatives.

Mechanistic Insight

This reaction requires a Lewis or Brønsted acid to trigger a [3,3]-sigmatropic rearrangement.[3] The ester group on the hydrazine deactivates the benzene ring slightly, meaning stronger acidic conditions (e.g., PPA or ZnCl2) or higher temperatures are often required compared to phenylhydrazine.

Experimental Protocol: Synthesis of Ethyl 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate

Objective: Reaction with Cyclohexanone.

-

Mixing: Combine This compound (10 mmol) and Cyclohexanone (10 mmol) in Glacial Acetic Acid (15 mL).

-

Cyclization: Heat to reflux (118°C) for 2 hours.

-

Note: If yield is low, switch solvent to Toluene and use p-Toluenesulfonic acid (pTSA) (1 equiv) with a Dean-Stark trap to remove water.

-

-

Quenching: Pour the hot reaction mixture into crushed ice (100 g). Stir vigorously.

-

Isolation: The tetrahydrocarbazole usually precipitates as a solid. Filter, wash with water, and dry.

-

Validation: Check for the disappearance of the ketone carbonyl peak in IR (~1710 cm⁻¹) and the appearance of the Indole NH stretch (~3300 cm⁻¹).

Pathway Visualization

Caption: The Fischer Indole Synthesis cascade, highlighting the critical sigmatropic rearrangement step.[4]

Emerging Application: Bioconjugation

Beyond heterocycles, this molecule is a valuable linker in chemical biology.

-

Hydrazone Ligation: The hydrazine group reacts specifically with aldehydes or ketones (generated via periodate oxidation of carbohydrates on antibodies/proteins) to form stable hydrazone linkages.

-

Advantage: The ethyl ester can be hydrolyzed post-conjugation to release a negative charge, altering the solubility profile of the labeled biomolecule.

References

-

PubChem. (n.d.). This compound | C9H12N2O2.[1] National Library of Medicine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Pyrazoles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.[3][4][5] Retrieved from [Link]

-

Carl Roth. (n.d.).[6] Safety Data Sheet: 4-Hydrazinobenzoic acid. (Applied to ester derivatives regarding hydrazine handling).[7] Retrieved from [Link]

Sources

- 1. This compound | C9H12N2O2 | CID 792992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrazole synthesis [organic-chemistry.org]

- 3. Fischer Indole Synthesis [organic-chemistry.org]

- 4. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. researchgate.net [researchgate.net]

- 6. carlroth.com [carlroth.com]

- 7. researchgate.net [researchgate.net]

Technical Guide: Discovery, Synthesis, and Application of Hydrazinobenzoic Acid Esters

Abstract

Hydrazinobenzoic acid esters represent a critical class of bifunctional intermediates in medicinal chemistry. Characterized by a nucleophilic hydrazine moiety and an electrophilic ester handle, these scaffolds allow for the rapid construction of privileged heterocycles—most notably indoles via the Fischer synthesis and pyrazoles via condensation. This guide provides a comprehensive technical analysis of their discovery, a self-validating synthesis protocol starting from ethyl 4-aminobenzoate (Benzocaine), and their mechanistic utility in modern drug development.

Part 1: Historical Genesis & Chemical Phylogeny

The Fischer Legacy (1875–1883)

The lineage of hydrazinobenzoic acid esters traces back to Emil Fischer , who first synthesized phenylhydrazine in 1875.[1][2] This discovery was not merely additive; it was transformative, introducing a nitrogen-nitrogen bond capable of acting as a "chemical velcro" for carbonyls.

-

1875: Fischer reduces phenyldiazonium salts using sulfite, yielding phenylhydrazine.

-

1883: Fischer discovers that heating phenylhydrazine with ketones under acidic conditions yields indoles (The Fischer Indole Synthesis).[2][3][4]

The Evolution to Esters (Mid-20th Century)

While Fischer worked with simple aryl hydrazines, the mid-20th-century pharmaceutical boom required functionalized handles. The introduction of the carboxylate ester at the para-position (e.g., ethyl 4-hydrazinobenzoate) solved a critical problem: Solubility and Orthogonality .

-

Solubility: Free hydrazinobenzoic acids are zwitterionic and sparingly soluble in organic solvents. Esters improve lipophilicity, facilitating homogenous catalysis.

-

Orthogonality: The ester group remains inert during the harsh acidic conditions of indole synthesis, allowing for post-cyclization hydrolysis to the active carboxylic acid drug pharmacophore (e.g., in NSAID development).

Part 2: Synthetic Methodologies (The Benzocaine Route)

Core Directive: This protocol utilizes Ethyl 4-aminobenzoate (Benzocaine) as the starting material. This is superior to esterifying 4-hydrazinobenzoic acid, which risks hydrazine degradation.

Reaction Logic & Causality

-

Diazotization: The amine is converted to a diazonium salt (

) at low temperature to prevent decomposition into phenols ( -

Reduction: The diazonium species is reduced to the hydrazine (

).-

Choice of Reductant:Stannous Chloride (

) is preferred over Sodium Sulfite for laboratory scale because it allows for a "one-pot" acidic reduction without intermediate isolation, minimizing handling of the explosive diazonium salt.

-

Detailed Protocol: Synthesis of Ethyl 4-Hydrazinobenzoate Hydrochloride

Reagents:

-

Ethyl 4-aminobenzoate (16.5 g, 100 mmol)

-

Hydrochloric acid (conc. 12M, 100 mL)

-

Sodium Nitrite (

, 7.0 g, 101 mmol) -

Stannous Chloride Dihydrate (

, 50 g, 220 mmol)

Workflow:

-

Solubilization: Dissolve ethyl 4-aminobenzoate in conc. HCl (50 mL) and water (50 mL). Cool to -5°C in an ice-salt bath. Critical: Stirring must be vigorous to prevent local heating.

-

Diazotization: Dropwise add

(dissolved in 20 mL water) keeping temp < 0°C.-

Self-Validation: The solution should turn clear/pale yellow. If orange fumes (

) appear, addition is too fast.

-

-

Reduction: Dissolve

in conc. HCl (50 mL) and cool to -5°C. Add the cold diazonium solution into the stannous solution with stirring.-

Observation: A thick white/cream precipitate (the hydrazine double salt) will form immediately.

-

-

Isolation: Allow to stand at 0°C for 2 hours. Filter the solid.[5]

-

Free Base Liberation (Optional): Dissolve the tin complex in 10% NaOH (cold) and extract with ether. Note: For most applications, the Hydrochloride salt is more stable and preferred.

Visualization of Synthesis Pathway

Caption: Figure 1. The "Benzocaine Route" utilizes low-temperature diazotization followed by selective stannous reduction to yield the hydrazine ester.

Part 3: Mechanistic Utility in Drug Design

The primary value of hydrazinobenzoic acid esters lies in their role as scaffold precursors .

The Fischer Indole Synthesis Application

When reacted with an enolizable ketone, the hydrazine moiety undergoes a [3,3]-sigmatropic rearrangement. The ester group at the para-position of the hydrazine translates to the C5-position of the resulting indole, a privileged position for metabolic stability and receptor binding (e.g., in Serotonin 5-HT agonists).

Mechanism Diagram

Caption: Figure 2. Mechanistic flow of the Fischer Indole Synthesis. The ester group remains intact, providing a handle for further diversification.

Comparative Utility Data

| Feature | Free Acid (4-Hydrazinobenzoic acid) | Ethyl Ester (Ethyl 4-hydrazinobenzoate) | Impact on Drug Discovery |

| Solubility | Low (Zwitterionic) | High (Organic Solvents) | Ester allows use of standard solvents (DCM, Toluene). |

| Reactivity | Moderate | High | Ester withdraws electrons, making the hydrazine less basic but stable. |

| Work-up | Difficult (Precipitation pH dependent) | Easy (Extraction/Crystallization) | Streamlines high-throughput library synthesis. |

| Toxicity | High (Nephrotoxic potential) | Moderate (Hydrolysis required) | Ester acts as a prodrug-like intermediate in synthesis. |

Part 4: Toxicology & Safety Protocols

Warning: Hydrazines are potent nucleophiles and potential alkylating agents.

-

Genotoxicity: Hydrazinobenzoic acid derivatives are structural analogs of Agaritine (found in mushrooms), which metabolizes to reactive diazonium ions. All derivatives should be treated as potential mutagens.

-

Stability: The free base of ethyl 4-hydrazinobenzoate oxidizes rapidly in air to form azo compounds (red/orange impurity).

-

Storage Protocol: Always store as the Hydrochloride salt at -20°C under Argon.

-

-

Decontamination: Spills should be treated with dilute bleach (Sodium Hypochlorite) to oxidize the hydrazine to inert nitrogen gas and the corresponding arene.

References

-

Fischer, E. (1875).[1] "Ueber aromatische Hydrazinverbindungen". Berichte der deutschen chemischen Gesellschaft, 8(1), 589-594. Link

-

Robinson, B. (1963). "The Fischer Indole Synthesis".[1][2][3][4][6][7] Chemical Reviews, 63(4), 373–401. Link

-

Toth, B., & Nagel, D. (1978). "Tumorigenesis induction in mice by feeding of new hydrazine derivatives". Journal of the National Cancer Institute, 60(1), 201-204. Link

-

Organic Syntheses. (1943). "Phenylhydrazine".[1][2][3][4][8] Organic Syntheses, Coll.[5] Vol. 2, p.529. (Adapted protocol for esters). Link

-

BenchChem. (2025).[1] "4-Hydrazinobenzoic acid: Technical Overview". Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. mdpi.com [mdpi.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 4-Hydrazinobenzoic acid hydrochloride [myskinrecipes.com]

Technical Guide: Solubility Profile & Applications of Ethyl 4-hydrazinylbenzoate

[1][2][3]

Part 1: Executive Summary & Chemical Identity

Ethyl 4-hydrazinylbenzoate (also known as Ethyl p-hydrazinobenzoate) is a bifunctional aromatic intermediate critical in the synthesis of indoles via the Fischer Indole Synthesis and various bioactive heterocycles.[1][2] Its solubility behavior is strictly dictated by its protonation state: the neutral free base behaves as a lipophilic organic ester, while the hydrochloride salt (the most common commercial form) exhibits ionic hydrophilicity.

Chemical Identity Table

| Feature | Free Base | Hydrochloride Salt |

| CAS Number | 14685-90-6 | 24589-77-3 |

| Molecular Formula | C | C |

| Molecular Weight | 180.21 g/mol | 216.66 g/mol |

| Appearance | Off-white to yellow needles | White to beige crystalline powder |

| Melting Point | 106–107 °C | ~253 °C (decomposes) |

| Primary Solubility | Ethyl Acetate, Hot Ethanol, DCM | Water, DMSO, Methanol (warm) |

Part 2: Solubility Profile & Mechanistic Insights

The Free Base (Neutral Form)

The free base is characterized by a hydrophobic ethyl benzoate core and a nucleophilic hydrazine tail.

-

Primary Solvents: Soluble in Ethyl Acetate (EtOAc) , Dichloromethane (DCM) , and Chloroform .[3]

-

Recrystallization: Best performed using Ethanol (EtOH) .[2][3][11][12] The compound dissolves readily in boiling ethanol and crystallizes as yellow needles upon cooling [1].[3]

-

Mechanistic Driver: The ester group and the aromatic ring drive solubility in moderately polar aprotic solvents (EtOAc) via dipole-dipole interactions and pi-stacking.[1] The hydrazine group allows for hydrogen bonding, making alcohols (protic solvents) effective, especially at elevated temperatures.[3]

The Hydrochloride Salt (Ionic Form)